Valerophenone, 2-ethylamino-, hydrochloride

Description

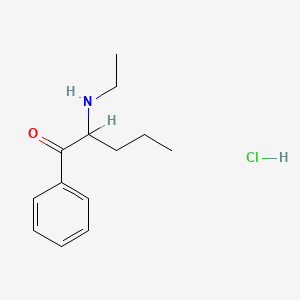

Valerophenone, 2-ethylamino-, hydrochloride (IUPAC name: 2-(ethylamino)-1-phenyl-1-pentanone monohydrochloride) is a substituted cathinone derivative. Its molecular formula is C₁₄H₂₂ClNO, with a molecular weight of 255.78 g/mol (CAS No. 18297-05-7) . Structurally, it features a valerophenone backbone (a pentanone chain attached to a phenyl group) modified with an ethylamino group at the second carbon and a hydrochloride salt form.

This compound is pharmacologically classified as a cathinone analog, sharing structural similarities with amphetamine-like stimulants. It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), producing stimulant effects comparable to those of ethcathinone and diethylpropion metabolites . Its primary applications lie in biochemical research, particularly in studies exploring neurotransmitter dynamics and psychostimulant mechanisms.

Propriétés

IUPAC Name |

2-(ethylamino)-1-phenylpentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-3-8-12(14-4-2)13(15)11-9-6-5-7-10-11;/h5-7,9-10,12,14H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVGZMBSFAGAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939605 | |

| Record name | 2-(Ethylamino)-1-phenylpentan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18268-16-1 | |

| Record name | alpha-Ethylaminopentiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylamino)-1-phenylpentan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-ETHYLAMINOPENTIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EUH35147A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Friedel-Crafts Acylation and Sequential Functionalization

The foundational approach begins with constructing the valerophenone core via Friedel-Crafts acylation. Benzene reacts with valeryl chloride (pentanoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), under anhydrous conditions. This exothermic reaction proceeds via electrophilic aromatic substitution, yielding 1-phenyl-1-pentanone (valerophenone).

Subsequent α-bromination introduces a bromine atom at the second carbon. Using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) with radical initiators like benzoyl peroxide, the ketone undergoes halogenation to form 2-bromo-1-phenyl-1-pentanone. This intermediate is critical for nucleophilic substitution with ethylamine.

In the amination step, 2-bromo-1-phenyl-1-pentanone reacts with ethylamine (C₂H₅NH₂) in tetrahydrofuran (THF) or ethanol under reflux. A base, such as potassium carbonate (K₂CO₃), facilitates deprotonation of ethylamine, enhancing nucleophilicity. The reaction yields 2-ethylamino-1-phenyl-1-pentanone, which is isolated via solvent evaporation and purified through recrystallization.

Reductive Amination Strategy

An alternative single-step method employs reductive amination to conjugate ethylamine directly to the ketone. Valerophenone and excess ethylamine are dissolved in methanol, followed by the addition of sodium cyanoborohydride (NaBH₃CN) as a selective reducing agent. This mechanism involves imine formation, which is immediately reduced to the secondary amine.

Key advantages include:

- Avoidance of halogenation , reducing toxicity and byproduct formation.

- Higher atom economy , as the reaction directly incorporates the amine without intermediate isolation.

- Mild conditions , typically conducted at room temperature or gentle heating (40–60°C).

The crude product is acidified with hydrochloric acid (HCl) to precipitate the hydrochloride salt, which is filtered and washed with cold diethyl ether.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters (temperature, residence time) for Friedel-Crafts acylation and reductive amination. For example:

- Acylation stage : AlCl₃ is immobilized on a solid support to minimize waste and facilitate catalyst recycling.

- Reductive amination : Microreactor setups enhance heat dissipation, allowing safer handling of NaBH₃CN and improving yield consistency.

Solvent and Catalyst Recovery

Economic and environmental considerations drive solvent recovery systems. THF and methanol are distilled and reused, while spent AlCl₃ is regenerated via treatment with hydrochloric acid. These practices align with green chemistry principles, reducing the overall ecological footprint.

Reaction Mechanisms and Kinetic Considerations

Nucleophilic Substitution Dynamics

The brominated intermediate undergoes an Sₙ2 mechanism, where ethylamine attacks the electrophilic α-carbon, displacing bromide. Polar aprotic solvents like THF stabilize the transition state, accelerating the reaction. Kinetic studies reveal a second-order dependence on ethylamine concentration, underscoring the importance of stoichiometric excess.

Reductive Amination Pathways

In reductive amination, the ketone and ethylamine condense to form an imine intermediate, which is rapidly reduced by NaBH₃CN. The reducing agent selectively targets the imine bond without affecting the aromatic ring or ketone group. Density functional theory (DFT) calculations suggest a transition state stabilized by electron donation from the borohydride complex.

Analytical Characterization and Quality Control

Spectroscopic Validation

- Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra confirm the ethylamino group’s presence via triplet signals at δ 1.1–1.3 ppm (CH₃ of ethyl) and a multiplet at δ 2.7–3.0 ppm (NCH₂).

- Mass Spectrometry (MS) : Electron ionization (EI) shows a molecular ion peak at m/z 205.3 (free base) and 241.8 (hydrochloride).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥99% purity. Residual solvents are quantified via gas chromatography (GC), adhering to International Council for Harmonisation (ICH) guidelines.

Challenges and Mitigation Strategies

Byproduct Formation

- Diethylamine byproducts : Excess ethylamine may lead to over-alkylation, forming tertiary amines. This is mitigated by controlled reagent addition and temperature modulation.

- Oxidation artifacts : Exposure to air during synthesis can oxidize the amine to nitro compounds. Inert atmosphere (N₂ or Ar) and antioxidant additives (e.g., ascorbic acid) prevent degradation.

Scalability Limitations

Batch processes for halogenation face exothermic risks at scale. Continuous flow systems and adiabatic reactors dissipate heat effectively, enabling safe scale-up.

Analyse Des Réactions Chimiques

Types of Reactions

Valerophenone, 2-ethylamino-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may produce halogenated derivatives .

Applications De Recherche Scientifique

Valerophenone, 2-ethylamino-, hydrochloride has several scientific research applications:

Analytical Chemistry: Used as a reference standard for calibrating instruments and validating methods.

Forensic Chemistry and Toxicology: Used to identify and quantify synthetic cathinones in biological specimens, aiding in drug abuse investigations.

Pharmacology: Studied for its potential anticholinergic activity, contributing to the understanding of its therapeutic and toxicological properties.

Mécanisme D'action

Valerophenone, 2-ethylamino-, hydrochloride, as a substituted cathinone, typically interacts with monoamine transporters. It acts as a central nervous system stimulant by influencing the monoaminergic system. This interaction may result in psychoactive effects, impacting cell signaling pathways, gene expression, and cellular metabolism.

Comparaison Avec Des Composés Similaires

α-Pyrrolidinopentiophenone Hydrochloride (α-PVP)

- Structure: Features a pyrrolidinyl group instead of ethylamino at the second carbon of the valerophenone backbone.

- Molecular Formula: C₁₆H₂₄ClNO; Molecular Weight: 281.82 g/mol (CAS No. 1147-62-2) .

- Pharmacology: α-PVP is a potent cathinone derivative with higher lipophilicity due to the pyrrolidine ring, enhancing its blood-brain barrier penetration. It exhibits stronger stimulant effects and a higher risk of abuse compared to ethylamino-substituted analogs .

- Applications: Used in forensic toxicology studies to detect synthetic cathinones in biological samples .

4'-Methyl Valerophenone Derivatives

- Example: 2-(Ethylamino)-4'-methyl valerophenone hydrochloride Structure: Adds a methyl group to the para position of the phenyl ring. Molecular Formula: C₁₅H₂₄ClNO; Molecular Weight: 269.8 g/mol (CAS No. 18268-12-7) .

4-Fluorobuphedrone Hydrochloride

- Structure: Replaces the phenyl group with a fluorophenyl ring and incorporates a methylamino group.

- Molecular Formula: C₁₁H₁₃ClFNO; Molecular Weight: 253.68 g/mol .

- Pharmacology: The fluorine atom enhances electronegativity, increasing receptor affinity and prolonging half-life. It exhibits mixed stimulant and entactogen effects, distinguishing it from ethylamino-substituted cathinones .

Deuterated Analogs

- Example: 2-((Ethylamino-d₅))-4'-methyl valerophenone hydrochloride Structure: Deuterium atoms replace hydrogen in the ethylamino group. Molecular Formula: C₁₄H₁₇D₅ClNO; Molecular Weight: 260.81 g/mol .

- Applications : Used as internal standards in mass spectrometry to improve quantification accuracy in pharmacokinetic studies .

Data Table: Key Structural and Pharmacological Comparisons

Activité Biologique

Valerophenone, 2-ethylamino-, hydrochloride, is a synthetic cathinone that has garnered attention in pharmacological research due to its psychoactive properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

Valerophenone, 2-ethylamino-, hydrochloride has the molecular formula . Its structure features a phenyl group attached to a pentanone chain with an ethylamino group at the second position. This configuration classifies it among substituted cathinones, which are known for their interaction with monoamine transporters in the brain.

Target of Action : The primary targets for Valerophenone, 2-ethylamino-, hydrochloride are monoamine transporters, particularly those responsible for dopamine and norepinephrine reuptake.

Mode of Action : As a central nervous system stimulant, this compound is believed to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to other psychoactive substances within the cathinone class.

Biochemical Pathways

The interactions of Valerophenone with neurotransmitter systems can lead to various biochemical effects:

- Dopamine Uptake Inhibition : Studies indicate that Valerophenone significantly inhibits dopamine uptake, enhancing dopaminergic signaling.

- Gene Expression Changes : Acute administration has been shown to increase Arc gene expression in specific brain regions (ventral striatum and dorsal striatum) within two hours post-administration. This suggests potential implications for neuroplasticity and behavioral responses.

Case Studies and Experimental Evidence

- Psychoactive Effects : Research has documented the psychoactive effects of Valerophenone in animal models, highlighting its stimulant properties similar to other synthetic cathinones. These effects are characterized by increased locomotor activity and heightened alertness.

- Therapeutic Potential : Preliminary studies suggest that compounds like Valerophenone may have therapeutic applications in treating neurological disorders due to their influence on neurotransmitter systems. However, further investigation is needed to validate these potential uses .

- Comparative Analysis : A comparative study of various synthetic cathinones indicated that Valerophenone exhibited potent dopamine transporter (DAT) inhibition compared to its structural analogs, suggesting a stronger psychoactive profile.

Data Table: Comparative Biological Activity

| Compound Name | Dopamine Uptake Inhibition | Norepinephrine Uptake Inhibition | Psychoactive Effects |

|---|---|---|---|

| Valerophenone, 2-ethylamino-, HCl | High | Moderate | Yes |

| 4-Methylcathinone | Moderate | High | Yes |

| Mephedrone | High | High | Yes |

Q & A

Basic Question: What are the recommended safety protocols and storage conditions for handling Valerophenone, 2-ethylamino-, hydrochloride in laboratory settings?

Methodological Answer:

Valerophenone, 2-ethylamino-, hydrochloride requires strict adherence to safety protocols due to its classification under H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) hazards . Key measures include:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation of vapors.

- Storage: Maintain in a tightly sealed container, stored in a dry, well-ventilated area away from ignition sources. Temperatures should not exceed 25°C .

- Accidental Release: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid generating dust or aerosols during cleanup.

Basic Question: Which analytical methods are validated for quantifying Valerophenone derivatives in complex mixtures?

Methodological Answer:

Reverse-phase HPLC is a widely validated method for analyzing valerophenone derivatives. Key parameters from pharmacopeial standards include:

- Column: C18 (4.6 mm × 25 cm, packing L1).

- Detection: UV at 254 nm.

- Flow Rate: 2 mL/min.

- Resolution: ≥2.5 between valerophenone and structurally similar impurities (e.g., 4-isobutylacetophenone) .

Data Table:

| Parameter | Requirement |

|---|---|

| Column Efficiency | Tailing factor ≤2.5 |

| Resolution (R) | ≥2.5 |

| RSD for Replicates | ≤2.0% |

Advanced Question: How can researchers address contradictions in impurity profiling during synthesis of Valerophenone-based intermediates?

Methodological Answer:

Impurity profiling requires rigorous chromatographic separation and validation. For example, in valerophenone-related syntheses, unidentified impurities often arise from side reactions (e.g., incomplete alkylation). A stepwise approach includes:

HPLC-MS Identification: Use high-resolution mass spectrometry to characterize unknown peaks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.